molecular formula C13H8Cl2N2 B14871290 7-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine

7-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine

Cat. No.: B14871290
M. Wt: 263.12 g/mol
InChI Key: GAEJGPYSQMYLAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics .

Preparation Methods

The synthesis of 7-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with 3-chlorobenzaldehyde in the presence of a suitable catalyst. This reaction typically requires heating and can be carried out under reflux conditions . Industrial production methods often involve multicomponent reactions, oxidative coupling, and tandem reactions to achieve higher yields and efficiency .

Chemical Reactions Analysis

7-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .

Scientific Research Applications

7-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 7-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

7-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine can be compared with other similar compounds in the imidazo[1,2-a]pyridine family, such as:

  • 2-Phenylimidazo[1,2-a]pyridine
  • 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine
  • 2-(3-Bromophenyl)imidazo[1,2-a]pyridine

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activities. The unique chloro substituents in this compound contribute to its distinct properties and applications .

Properties

Molecular Formula

C13H8Cl2N2

Molecular Weight

263.12 g/mol

IUPAC Name

7-chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C13H8Cl2N2/c14-10-3-1-2-9(6-10)12-8-17-5-4-11(15)7-13(17)16-12/h1-8H

InChI Key

GAEJGPYSQMYLAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CN3C=CC(=CC3=N2)Cl

Origin of Product

United States

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